Cas no 99798-72-8 (1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate)
![1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate structure](https://it.kuujia.com/scimg/cas/99798-72-8x500.png)
99798-72-8 structure
Nome del prodotto:1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate
Numero CAS:99798-72-8
MF:C24H38O5
MW:406.55552816391
CID:1992767
1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate
- 1H-Cyclopropa[3,4]cycloocta[1,2-c]furan-5-ol, 4-[(1R)-1,5-dimethyl-4-hexenyl]-3,4,5,6,7,7a,8,8a-octahydro-1,3-dimethoxy-7-methyl-, acetate, (1S,3R,4S,5R,7R,7aS,8aS)- (9CI)
-
- Inchi: 1S/C24H38O5/c1-13(2)9-8-10-14(3)20-19(28-16(5)25)11-15(4)17-12-18(17)21-22(20)24(27-7)29-23(21)26-6/h9,14-15,17-20,23-24H,8,10-12H2,1-7H3/t14-,15-,17+,18+,19-,20-,23+,24-/m1/s1
- Chiave InChI: FIIDPPXHLGJPTN-DVXFTLTISA-N
- Sorrisi: O1[C@H](OC)C2[C@@]3([H])C[C@@]3([H])[C@H](C)C[C@@H](OC(=O)C)[C@@H]([C@H](C)CC/C=C(/C)\C)C=2[C@@H]1OC
Proprietà calcolate
- Massa esatta: 406.272
- Massa monoisotopica: 406.272
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 662
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54A^2
Proprietà sperimentali
- Densità: 1.07
- Punto di ebollizione: 486.7°C at 760 mmHg
- Punto di infiammabilità: 206.8°C
- Indice di rifrazione: 1.509
1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate Letteratura correlata
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
99798-72-8 (1,3-dimethoxy-7-methyl-4-(6-methylhept-5-en-2-yl)-3,4,5,6,7,7a,8,8a-octahydro-1H-cyclopropa[3,4]cycloocta[1,2-c]furan-5-yl acetate) Prodotti correlati
- 933752-89-7(6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 1804835-65-1(3-(Bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 830346-80-0(3-Hydroxy-4-(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethylmethylamino-4-oxo-butanoic Acid)
- 2168010-20-4(2-(2-cyanoacetyl)-1,3-thiazole-5-carboxylic acid)
- 2034276-74-7(3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 2248280-81-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylate)
- 865611-80-9(N-{2-4-(3,4-dimethylbenzenesulfonyl)piperazin-1-ylethyl}-3,4-dimethylbenzene-1-sulfonamide)
- 2138545-57-8(4,4-Dimethyl-3-(2,2,2-trifluoroethoxy)cyclohexan-1-one)
- 2228354-86-5(3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide)
- 63409-02-9(methyl 3-methyl-1-naphthaldehyde)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
